molecular formula C6H4Cl2O4 B14363616 5,5-Dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione CAS No. 91948-46-8

5,5-Dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione

Cat. No.: B14363616
CAS No.: 91948-46-8
M. Wt: 211.00 g/mol
InChI Key: LVOBJCMQTGNPQW-UHFFFAOYSA-N
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Description

5,5-Dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione is a chemical compound with a unique structure that includes two chlorine atoms and two hydroxyl groups attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione typically involves the chlorination of cyclohexene derivatives followed by hydroxylation. One common method includes the reaction of cyclohexene with chlorine gas under controlled conditions to introduce the chlorine atoms. Subsequent hydroxylation can be achieved using reagents such as hydrogen peroxide or other oxidizing agents to introduce the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

5,5-Dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can remove the chlorine atoms or hydroxyl groups, leading to different derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction can produce dechlorinated or dehydroxylated derivatives.

Scientific Research Applications

5,5-Dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5,5-Dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chlorine and hydroxyl groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. Pathways involved may include oxidative stress responses and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetrone:

    2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione: Another related compound with multiple hydroxyl groups.

Uniqueness

5,5-Dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role in scientific research highlight its importance in the field of chemistry.

Properties

CAS No.

91948-46-8

Molecular Formula

C6H4Cl2O4

Molecular Weight

211.00 g/mol

IUPAC Name

5,5-dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione

InChI

InChI=1S/C6H4Cl2O4/c7-5(8)3(9)1-2-4(10)6(5,11)12/h1-2,11-12H

InChI Key

LVOBJCMQTGNPQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(C(C1=O)(O)O)(Cl)Cl

Origin of Product

United States

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